molecular formula C23H22ClN5O2S B1666797 Bepafant CAS No. 114776-28-2

Bepafant

货号: B1666797
CAS 编号: 114776-28-2
分子量: 468.0 g/mol
InChI 键: FWYVRZOREBYLCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

贝帕凡特是一种基于七氮杂苯并氮杂卓骨架的合成外消旋血小板活化因子受体拮抗剂。它是一种药理活性更强的阿帕凡特衍生物。 贝帕凡特是一种有效且特异的合成性促炎血小板活化因子受体拮抗剂 它已被广泛用于血小板活化因子途径的体外和体内研究,并已在临床研究中得到研究 .

科学研究应用

Anaphylaxis Models

Bepafant has been extensively studied in animal models of anaphylaxis. In experiments involving sensitized mice and guinea pigs, this compound demonstrated a protective effect against anaphylactic death when administered prior to or during an anaphylactic response. The compound effectively reduced bronchoconstriction and hypotension associated with anaphylaxis, indicating its potential use in managing severe allergic reactions .

Study Model Dosage Outcome
Study 1Mice1.0-10 mg/kg p.o.Protection from anaphylactic death
Study 2Guinea pigs0.1-1 mg/kg i.v.Attenuation of bronchoconstriction

Vascular Permeability

Research has shown that this compound can inhibit PAF-induced increases in vascular permeability in rat skin models. This property suggests its potential application in conditions characterized by excessive vascular leakage, such as sepsis or acute inflammatory responses .

Angiogenesis

This compound has been implicated in studies examining the role of PAF in angiogenesis. In murine models, the blockade of PAF receptors with this compound inhibited neoangiogenesis induced by CD40 stimulation, highlighting its relevance in vascular diseases and tumor biology .

Study Model Findings
Study 3Murine model of Matrigel implantationInhibition of CD40-induced angiogenesis

Adaptive Immunity

Recent findings suggest that this compound may enhance adaptive immune responses. In experiments involving ovalbumin immunization, the presence of this compound increased specific IgG2a antibody production without affecting IgG1 levels, indicating a shift towards a more robust Th1-type immune response .

Clinical Implications

The pharmacological profile of this compound positions it as a candidate for therapeutic interventions in various clinical settings:

  • Allergy Management : Its efficacy in preventing anaphylaxis could lead to new treatment protocols for severe allergic reactions.
  • Inflammatory Disorders : By modulating vascular permeability and inflammatory responses, it may be beneficial in treating conditions like sepsis or acute respiratory distress syndrome.
  • Cancer Therapy : Given its role in angiogenesis, this compound could be explored as an adjunct therapy in cancer treatments to inhibit tumor growth through vascular modulation.

生物活性

Bepafant, also known as WEB 2170, is a selective antagonist of the platelet-activating factor (PAF) receptor. This compound is classified as a thieno-triazolodiazepine and has been extensively studied for its pharmacological properties, particularly in the context of inflammatory responses and various pathophysiological conditions. Its ability to inhibit PAF-induced biological activities makes it a significant molecule in research related to inflammation, anaphylaxis, and cancer.

This compound functions primarily by blocking the PAF receptor, which mediates numerous biological processes including platelet aggregation, bronchoconstriction, and vascular permeability. The compound demonstrates potent inhibitory effects on PAF-induced human platelet aggregation with an IC50 value of approximately 0.3 µM and on neutrophil aggregation with an IC50 value of about 0.83 µM . This specificity highlights its potential therapeutic applications in conditions where PAF plays a crucial role.

In Vitro Studies

In vitro studies have confirmed that this compound selectively inhibits PAF-induced aggregation without significantly affecting aggregation induced by other agonists. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Anaphylaxis Models

This compound has been evaluated in various animal models for its protective effects against anaphylaxis. In actively sensitized mice, doses ranging from 1.0 to 10 mg/kg administered orally provided significant protection against anaphylactic death, especially when combined with beta-receptor antagonists like propranolol . Similarly, in guinea pigs subjected to active anaphylaxis via ovalbumin challenge, this compound significantly reduced mortality and mitigated bronchoconstriction and hypotension .

Vascular Effects

In anesthetized rat models, intravenous administration of this compound at doses between 0.001-0.1 mg/kg effectively inhibited PAF-induced hypotension in a dose-dependent manner . The compound also demonstrated the ability to prevent increases in vascular permeability induced by PAF in rat skin, underscoring its potential use in managing vascular-related pathologies.

Angiogenic Role of PAF

Recent studies have indicated that PAF may play a role in tumor angiogenesis. In breast carcinoma tissues, elevated levels of PAF were detected compared to control tissues, correlating with increased microvessel density . this compound's application inhibited angiogenesis induced by PAF-like activity in cultured breast cancer cells, suggesting its potential utility in cancer therapy by targeting the angiogenic processes mediated by PAF.

Table: Summary of this compound's Biological Activities

Activity In Vitro Effect In Vivo Effect
Platelet AggregationIC50 = 0.3 µMSignificant inhibition
Neutrophil AggregationIC50 = 0.83 µMSignificant inhibition
Anaphylaxis ProtectionDose-dependent (1-10 mg/kg)Significant protection
Vascular PermeabilityEffective inhibitionEffective inhibition
AngiogenesisInhibition observedReduced tumor vascularization

Case Study: Anaphylaxis Management

In a controlled study involving guinea pigs, this compound was administered alongside ovalbumin to assess its efficacy in preventing anaphylactic shock. Results showed that pre-treatment with this compound significantly reduced mortality rates and improved respiratory function post-challenge. This study reinforces the potential clinical applications of this compound in managing severe allergic reactions .

属性

IUPAC Name

[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-13-26-27-19-12-25-21(15-4-2-3-5-17(15)24)20-16-10-14(11-18(16)32-23(20)29(13)19)22(30)28-6-8-31-9-7-28/h2-5,14H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYVRZOREBYLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)C(=O)N5CCOCC5)C(=NC2)C6=CC=CC=C6Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869589
Record name [6-(2-Chlorophenyl)-1-methyl-8,9-dihydro-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114776-28-2
Record name [6-(2-Chlorophenyl)-8,9-dihydro-1-methyl-4H,7H-cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-8-yl]-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114776-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepafant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114776282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKS724B66O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bepafant
Reactant of Route 2
Reactant of Route 2
Bepafant
Reactant of Route 3
Reactant of Route 3
Bepafant
Reactant of Route 4
Bepafant
Reactant of Route 5
Reactant of Route 5
Bepafant
Reactant of Route 6
Bepafant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。